molecular formula C22H27NO4S B2399812 3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1705783-56-7

3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2399812
CAS No.: 1705783-56-7
M. Wt: 401.52
InChI Key: LZVUTTDSPKWMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H27NO4S and its molecular weight is 401.52. The purity is usually 95%.
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Scientific Research Applications

Substance P (NK1) Receptor Antagonism

One application of this compound is as a potent nonpeptide antagonist of the substance P (NK1) receptor, as illustrated by CP-96,345, a related compound. This substance has been shown to inhibit substance P-induced salivation in rats, suggesting its utility in exploring the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Atom-Transfer Radical Cyclizations

Another research application involves using related compounds in atom-transfer radical cyclizations, leading to the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks, due to their rich substitution patterns, could be potentially converted into a variety of natural and non-natural tropane alkaloids (Flynn et al., 1992).

Synthesis of 8-Azabicyclo[3.2.1]octanes

This chemical also finds use in the synthesis of highly substituted 8-azabicyclo[3.2.1]octanes from 3-hydroxy-4-pyrones. The transformation of these compounds into 4-methoxy-3-oxidopyridinium ylides enables cycloaddition to electron-deficient alkenes, useful for synthesizing tropane alkaloids (Rumbo et al., 1996).

Fluorogenic Labeling of Thiols

The use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid for fluorogenic labeling in high-performance liquid chromatography (HPLC) of biologically important thiols highlights another research application. This compound reacts selectively with thiols to produce fluorescent adducts, aiding in their detection (Gatti et al., 1990).

Stereochemical Determination in PI3 Kinase Inhibitors

The compound also plays a role in the stereochemical determination of active metabolites in potent PI3 kinase inhibitors. This involves stereospecific hydroboration and stereochemical reduction processes, crucial in drug development and pharmacological studies (Chen et al., 2010).

Nucleophilic Reagent Reactions

Reactions involving 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane with various nucleophilic reagents lead to the formation of various condensation products. This is significant in organic synthesis and the exploration of reaction mechanisms (Chlenov et al., 1976).

Selectivity in O-Methylation of 2-Naphthol

This compound is also involved in selectivity engineering in the O-methylation of 2-naphthol with dimethyl carbonate. This process is important in the production of intermediates like 2-methoxynaphthalene, used in manufacturing drugs like naproxen (Yadav & Salunke, 2013).

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-27-21-11-7-15-5-3-4-6-19(15)20(21)10-12-22(24)23-16-8-9-17(23)14-18(13-16)28(2,25)26/h3-7,11,16-18H,8-10,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVUTTDSPKWMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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